CDC801
Overview
Description
CC-1088 is a thalidomide analogue that functions as an inhibitor of phosphodiesterase 4. It was developed by Celgene Corporation for the potential treatment of inflammatory diseases and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-1088 involves the modification of the thalidomide structure to enhance its inhibitory effects on phosphodiesterase 4. The specific synthetic routes and reaction conditions are proprietary to Celgene Corporation and are not publicly disclosed in detail. it is known that the synthesis involves multiple steps of organic reactions, including nitration, reduction, and cyclization processes.
Industrial Production Methods
Industrial production of CC-1088 would likely follow the optimized synthetic route developed during its research and development phase. This would involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product. The production process would also include rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
CC-1088 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions may result in the formation of various substituted analogues of CC-1088.
Scientific Research Applications
Mechanism of Action
CC-1088 exerts its effects by inhibiting phosphodiesterase 4, an enzyme involved in the production of tumor necrosis factor alpha. By inhibiting this enzyme, CC-1088 reduces the levels of tumor necrosis factor alpha, which is a key mediator of inflammation . The compound also induces apoptosis in myeloma cells by inhibiting the production of vascular endothelial growth factor and interleukin-6 in co-cultures of myeloma and endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Apremilast (CC-10004): Another thalidomide analogue developed by Celgene Corporation, which is also a phosphodiesterase 4 inhibitor.
Thalidomide: The parent compound from which CC-1088 is derived, known for its immunomodulatory and anti-inflammatory properties.
Uniqueness of CC-1088
CC-1088 is unique in its specific structural modifications that enhance its inhibitory effects on phosphodiesterase 4 compared to other similar compounds. While Apremilast (CC-10004) was found to be a preferable compound for clinical use, CC-1088’s unique structure and mechanism of action provide valuable insights into the development of selective cytokine inhibitory drugs .
Properties
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-27-5 | |
Record name | CDC-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CDC-801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CDC-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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